molecular formula C16H30N2O3 B2649965 tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate CAS No. 1286274-32-5

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate

Cat. No.: B2649965
CAS No.: 1286274-32-5
M. Wt: 298.427
InChI Key: DRVQFHKKTXQARH-JOCQHMNTSA-N
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Description

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and an amido group

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the cyclohexyl ring, followed by the introduction of the tert-butyl group and the amido group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (1R*,4R*)-4-(3-methylbutanamido)cyclohexylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl (1R,4R)-4-(3-methylbutanamido)cyclohexylcarbamate analogs**: These compounds have similar structures but with slight modifications in functional groups.
  • Cyclohexylcarbamate derivatives: These compounds share the cyclohexylcarbamate core structure but differ in the substituents attached to the ring.

    Amido compounds: These compounds contain the amido functional group and exhibit similar reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl N-[4-(3-methylbutanoylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-11(2)10-14(19)17-12-6-8-13(9-7-12)18-15(20)21-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVQFHKKTXQARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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